molecular formula C6H6F5N3 B1461145 (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine CAS No. 2091197-29-2

(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1461145
CAS RN: 2091197-29-2
M. Wt: 215.12 g/mol
InChI Key: QOYXWNBMSVQOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl group is a functional group that has the formula -CF3 . It’s often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

Various methods exist to introduce trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound containing a trifluoromethyl group can vary widely depending on the specific compound. For example, the molecular weight of “1-(Trifluoromethyl)cyclopentane-1-carboxylic acid” is 175.58 g/mol .

Scientific Research Applications

Ambient-Temperature SynthesisA study by Becerra et al. (2021) reported the ambient-temperature synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine 3 with 81% yield through a condensation reaction. This process highlights the potential for synthesizing related compounds at ambient temperatures, which could be applicable for "(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine."

Trifluoromethylazoles Synthesis

Jones et al. (1996) Jones et al. (1996) synthesized a series of trifluoromethylazoles, demonstrating the synthesis techniques and pKa determination of such compounds using 19F NMR spectroscopy. This research can provide insights into the chemical behavior and synthesis routes that might be relevant for the compound .

Safety and Hazards

The safety and hazards associated with a specific trifluoromethyl-containing compound can vary widely. For example, “1-(Trifluoromethyl)cyclopentane-1-carboxylic acid” is not intended for human or veterinary use and is for research use only.

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and other applications is expected to continue to grow. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

properties

IUPAC Name

[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H,2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYXWNBMSVQOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

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